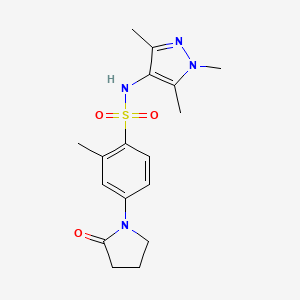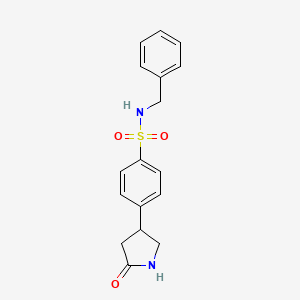
N-(4-isopropoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride
Übersicht
Beschreibung
N-(4-isopropoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride, also known as IPR-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer research. It belongs to the class of pyrimidine-based compounds and has a molecular weight of 381.93 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-isopropoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride involves the inhibition of several kinases that are involved in cancer cell signaling pathways. It has been shown to bind to the ATP-binding site of these kinases, thereby preventing their activity. This leads to the inhibition of downstream signaling pathways and ultimately the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. This leads to the inhibition of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-isopropoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride in lab experiments is its high potency and selectivity. It has been shown to be effective in inhibiting the activity of several kinases that are involved in cancer cell signaling pathways. Another advantage is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its effectiveness in certain applications. Another limitation is the lack of long-term safety data, which is necessary for the development of any new therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(4-isopropoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride. One area of focus is the development of more effective delivery methods, such as nanoparticles, to improve its solubility and bioavailability. Another area of focus is the identification of biomarkers that can be used to predict response to this compound treatment in cancer patients. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in preclinical and clinical trials.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropoxyphenyl)-6-phenylpyrimidin-4-amine hydrochloride has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been found to be effective in inhibiting the activity of several kinases that are involved in cancer cell signaling pathways, including EGFR, HER2, and VEGFR.
Eigenschaften
IUPAC Name |
6-phenyl-N-(4-propan-2-yloxyphenyl)pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O.ClH/c1-14(2)23-17-10-8-16(9-11-17)22-19-12-18(20-13-21-19)15-6-4-3-5-7-15;/h3-14H,1-2H3,(H,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEZUAPLYHKUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-fluorobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride](/img/structure/B4418099.png)
![2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4418111.png)
![1-(4-ethoxyphenyl)-3-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4418112.png)

![2-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4418125.png)
![1-(methylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4418140.png)
![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-[(1Z)-(dimethylamino)methylene]benzenesulfonamide](/img/structure/B4418142.png)
![N-(4-{[(2-cyanoethyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4418159.png)
![methyl 5-{[(6-methylpyrimidin-4-yl)thio]methyl}-2-furoate](/img/structure/B4418183.png)


![N-(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,3-diamine](/img/structure/B4418196.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4418202.png)
